SSTR5 拮抗剂 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SSTR5 antagonist 1, also known as SCO-240, is a selective and orally available antagonist of the somatostatin receptor subtype 5 (SSTR5) . It has been studied for its potential to treat growth hormone-related disorders . The antagonist has shown to be safe and well-tolerated at all tested doses (1–160 mg/man/day) .
Synthesis Analysis
The synthesis of SSTR5 antagonist 1 involves a systematic survey of changes in the central core and head piece while maintaining the diphenyl tail group constant . The azaspirodecanone 10 emerged as a new highly potent and selective SSTR5 antagonist .科学研究应用
1. 糖尿病中的血糖控制
- 内分泌作用: 已显示 SSTR5 拮抗剂通过影响胰岛素和胰高血糖素样肽-1 (GLP-1) 分泌来改善糖尿病中的血糖控制。SSTR5 受体的拮抗作用导致全身 GLP-1 水平升高并刺激胰岛素分泌,从而有助于更好地控制血糖 (Farb 等,2017)。
2. 药代动力学特征
- 药物开发: 对 SSTR5 拮抗剂的研究包括努力改善其药代动力学特征并减少不良反应,例如 hERG 抑制。这种优化对于开发更有效的抗糖尿病药物至关重要 (Yamasaki 等,2017)。
3. 与其他疗法的协同作用
- 联合疗法: SSTR5 拮抗剂与其他药物(如 DPP-4 抑制剂)联合使用时,显示出协同作用,显着增加循环活性 GLP-1 和胰岛素水平以响应葡萄糖,为更有效的糖尿病治疗提供了潜在策略 (Liu 等,2018)。
4. 对肠道激素分泌的影响
- 肠道激素调节: 已发现拮抗 SSTR5 和 SSTR2 可以增强肠道中 GLP-1 的分泌,从而改善葡萄糖控制。这一点尤其值得注意,因为它表明血糖改善的 GLP-1 受体依赖性机制 (Jepsen 等,2021)。
5. 设计和结构分析
- 分子设计: 研究集中在新型 SSTR5 拮抗剂的设计和结构分析上,旨在开发具有增强效力和选择性的化合物,用于潜在的治疗应用 (Hirose 等,2017)。
6. 对细胞增殖和激素分泌的影响
- 细胞影响: 还对 SSTR5 拮抗剂对细胞增殖和激素分泌的差异影响进行了研究,例如在发炎的子宫组织中 (Jana 等,2020)。
安全和危害
未来方向
The robust effects of SSTR5 antagonist 1 on growth hormone secretion suggest that it may offer an oral treatment option for growth hormone-related disorders . SCOHIA PHARMA, Inc., the company behind the development of this antagonist, is actively seeking a partner worldwide for further development and commercialization of SCO-240 .
属性
IUPAC Name |
1-[2-[[3,5-diethoxy-4-(4-fluorophenyl)phenyl]methyl]-5-oxa-2,6-diazaspiro[3.4]oct-6-en-7-yl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34FN3O5/c1-3-35-23-13-19(14-24(36-4-2)26(23)20-5-7-22(29)8-6-20)16-31-17-28(18-31)15-25(30-37-28)32-11-9-21(10-12-32)27(33)34/h5-8,13-14,21H,3-4,9-12,15-18H2,1-2H3,(H,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRAIIGEZLINAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1C2=CC=C(C=C2)F)OCC)CN3CC4(C3)CC(=NO4)N5CCC(CC5)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
SSTR5 antagonist 1 |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。